molecular formula C12H30Al2F.K<br>C12H30Al2FK B088412 potassium;triethylalumane;fluoride CAS No. 12091-08-6

potassium;triethylalumane;fluoride

Cat. No.: B088412
CAS No.: 12091-08-6
M. Wt: 286.43 g/mol
InChI Key: MEHYFUNKDZKKHN-UHFFFAOYSA-M
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Description

Potassium tetrafluoroaluminate (KAlF₄), also known as potassium aluminum fluoride, is a complex inorganic compound with the molecular formula AlF₄K and a molecular weight of 142.072 g/mol . It is structurally characterized as a tetrafluoroaluminate(1−) salt, where aluminum is coordinated by four fluoride ions in a tetrahedral geometry, paired with a potassium cation . This compound is notable for its applications in metallurgy, particularly as a flux in aluminum smelting, and in catalytic processes due to its stability at high temperatures .

Properties

CAS No.

12091-08-6

Molecular Formula

C12H30Al2F.K
C12H30Al2FK

Molecular Weight

286.43 g/mol

IUPAC Name

potassium;triethylalumane;triethyl(fluoro)alumanuide

InChI

InChI=1S/6C2H5.2Al.FH.K/c6*1-2;;;;/h6*1H2,2H3;;;1H;/q;;;;;;;;;+1/p-1

InChI Key

MEHYFUNKDZKKHN-UHFFFAOYSA-M

SMILES

CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+]

Isomeric SMILES

CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+]

Canonical SMILES

CC[Al](CC)CC.CC[Al-](CC)(CC)F.[K+]

Synonyms

potassium mu-fluoro-bis(triethylaluminium)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium;triethylalumane;fluoride typically involves the reaction of triethylaluminium with potassium fluoride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen. The general reaction can be represented as follows:

2Al(C2H5)3+KFK[Al(C2H5)3]2F2 \text{Al(C}_2\text{H}_5\text{)}_3 + \text{KF} \rightarrow \text{K[Al(C}_2\text{H}_5\text{)}_3]_2F 2Al(C2​H5​)3​+KF→K[Al(C2​H5​)3​]2​F

Comparison with Similar Compounds

Chemical and Structural Properties

The table below compares KAlF₄ with potassium fluoride (KF), aluminum trifluoride (AlF₃), cryolite (Na₃AlF₆), and tantalum(III) fluoride (TaF₃):

Property KAlF₄ KF AlF₃ Na₃AlF₆ (Cryolite) TaF₃
Molecular Weight 142.072 g/mol 58.10 g/mol 83.98 g/mol 209.94 g/mol 237.94 g/mol
Structure Tetrahedral [AlF₄]⁻ Ionic lattice Octahedral AlF₆³⁻ Octahedral AlF₆³⁻ Trigonal TaF₃
Melting Point ~800°C (estimated) 858°C 1,290°C 1,012°C >800°C (decomposes)
Solubility in Water Low 92 g/100 mL (20°C) Insoluble 0.04 g/100 mL Reacts violently
EC Number 238-485-8 232-151-5 232-051-1 231-148-6 232-022-3

Key Observations :

  • KAlF₄ and cryolite (Na₃AlF₆) share structural similarities, with aluminum in a fluoride-coordinated environment, but KAlF₄ has a simpler 1:1 stoichiometry compared to cryolite’s 3:1 sodium-to-aluminum ratio.
  • KF, a simpler ionic compound, exhibits higher water solubility (~92 g/100 mL) compared to KAlF₄, which is sparingly soluble due to its complex anion .
  • TaF₃, a transition metal fluoride, differs significantly in reactivity and applications, often used in specialized electronics rather than metallurgy .

Q & A

Q. How can researchers determine the solubility of potassium fluoride (KF) in polar vs. non-polar solvents?

  • Methodology : Use gravimetric analysis or conductometric titration to measure solubility. For polar solvents (e.g., water), account for hygroscopicity by storing KF in a desiccator before experiments. Compare results with thermodynamic solubility data from PubChem or SciDirect . For non-polar solvents, employ UV-Vis spectroscopy to detect dissolved fluoride ions via complexation with alizarin red S .

Q. What precautions are necessary when handling triethylaluminum (TEA) in fluoride-mediated reactions?

  • Methodology : Conduct reactions under inert atmospheres (argon/glovebox) to prevent pyrophoric ignition. Use Schlenk-line techniques for reagent transfer. Pre-dry solvents (e.g., THF, toluene) over molecular sieves to avoid hydrolysis. Monitor reaction progress with in-situ Raman spectroscopy to detect intermediates .

Q. How can fluoride ion activity be reliably quantified in aqueous solutions containing KF?

  • Methodology : Use ion-selective electrodes (ISEs) calibrated with standard fluoride solutions. Validate results via ion chromatography (IC) or colorimetric assays (e.g., SPADNS method). Cross-reference with EPA or FDA protocols to ensure data reproducibility .

Advanced Research Questions

Q. How do contradictory data on the reaction mechanisms of KF with organoaluminum compounds (e.g., TEA) arise, and how can they be resolved?

  • Methodology : Analyze discrepancies by varying reaction conditions (temperature, solvent polarity, stoichiometry). Use NMR (¹⁹F, ²⁷Al) to track intermediate species like [Al-F-K] complexes. Compare kinetic data (stopped-flow techniques) with DFT simulations to identify dominant pathways .

Q. What strategies optimize fluoride’s role as a catalyst in C-F bond formation using TEA as a co-catalyst?

  • Methodology : Design a DOE (Design of Experiments) to test variables: fluoride source (KF vs. CsF), TEA concentration, and solvent dielectric constant. Monitor catalytic efficiency via GC-MS or HPLC. Use Arrhenius plots to elucidate activation parameters and identify rate-limiting steps .

Q. How can researchers address inconsistencies in fluoride adsorption data when using KF-modified alumina supports?

  • Methodology : Characterize support surfaces via BET, XRD, and XPS to assess pore structure and fluoride distribution. Perform adsorption isotherms (Langmuir vs. Freundlich models) under controlled humidity. Replicate experiments using standardized protocols from ITRC or ECHA to minimize batch-to-batch variability .

Experimental Design & Data Analysis

Q. What controls are essential for studying fluoride’s Lewis acidity in TEA-mediated polymerization?

  • Methodology : Include blank reactions (TEA without fluoride) and negative controls (fluoride without TEA). Use GPC to measure polymer molecular weight distribution. Validate fluoride’s role via EDX mapping of the catalyst surface post-reaction .

Q. How can conflicting reports on KF’s thermal stability in molten salt systems be reconciled?

  • Methodology : Perform TGA-DSC under inert vs. oxidizing atmospheres. Compare decomposition products via mass spectrometry. Replicate studies using high-purity KF (≥99.9%) to rule out impurity-driven side reactions .

Data Reliability & Reproducibility

Q. What steps ensure reproducible synthesis of fluorinated aluminum complexes using KF and TEA?

  • Methodology : Document stoichiometric ratios, mixing rates, and aging times. Characterize products using single-crystal X-ray diffraction and multinuclear NMR. Share raw data (e.g., crystallographic .cif files) via repositories like PubChem or Cambridge Structural Database .

Q. How should researchers validate fluoride speciation data in non-aqueous media?

  • Methodology : Combine ISE measurements with ¹⁹F NMR chemical shift analysis (referenced to CFCl₃). Use ab initio molecular dynamics (AIMD) simulations to predict solvation effects. Cross-validate with EXAFS for local fluoride coordination environments .

Tables for Key Comparisons

Q. Table 1. Fluoride Quantification Methods

MethodSensitivity (ppm)Interference RisksBest Use CaseReference
Ion-Selective Electrode0.1–100OH⁻, Cl⁻Aqueous solutions
SPADNS Assay0.02–3.0Al³⁺, Fe³⁺Environmental samples
Ion Chromatography0.01–50Organic acidsComplex matrices

Q. Table 2. Common Contradictions in Fluoride-Aluminum Chemistry

IssueProposed Resolution StrategyKey References
Variable catalytic activityStandardize pre-treatment of KF (e.g., calcination)
Disputed intermediate speciesUse in-situ spectroscopy (Raman/NMR)

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